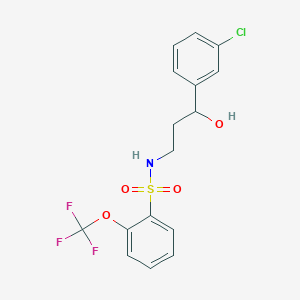

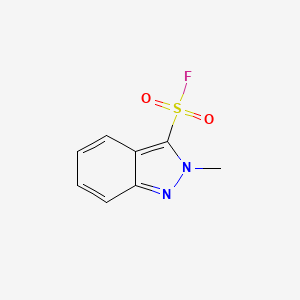

![molecular formula C17H19ClN4 B2415911 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896591-45-0](/img/structure/B2415911.png)

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis

The molecular structure of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can be analyzed based on the functional groups present in the molecule. The presence of the pyrazolo[1,5-a]pyrimidine moiety can lead to various reactions, including those involving the nitrogen atoms and the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can be determined using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . The photophysical properties of pyrazolo[1,5-a]pyrimidines have also been studied .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Research into novel pyrazole derivatives, including compounds structurally related to 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine, has shown promising antimicrobial and anticancer activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives that exhibited significant antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin in some cases. These compounds were evaluated in vitro for their potential against various microbial strains and cancer cell lines, underscoring their relevance in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, which are closely related to the mentioned compound, have been identified as a class of compounds with significant affinity towards the A1 adenosine receptor. Harden, Quinn, and Scammells (1991) synthesized a series of these analogues, finding that specific substituents at the N1 and N5 positions greatly influenced their receptor affinity. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in modulating adenosine receptor activity, which is of interest for the development of drugs targeting cardiovascular diseases, neurological disorders, and other conditions (Harden, Quinn, & Scammells, 1991).

Synthesis and Characterization

Advancements in the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have also been reported. Kaping, Helissey, and Vishwakarma (2020) developed a simple and efficient synthesis approach for substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound, which facilitates the production of these compounds with significant yields. This method represents an important step towards the streamlined synthesis of pyrazolo[1,5-a]pyrimidine derivatives for further scientific and pharmacological studies (Kaping, Helissey, & Vishwakarma, 2020).

Direcciones Futuras

The future directions for the study of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine could include further exploration of its potential medicinal applications, particularly given the interest in pyrazolo[1,5-a]pyrimidines for their antitumor activity . Additionally, the photophysical properties of these compounds could be further explored for potential applications in material science .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4/c1-11(2)9-19-16-8-12(3)21-17-15(10-20-22(16)17)13-4-6-14(18)7-5-13/h4-8,10-11,19H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJZQQGIKLCQNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)

![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)

![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)

![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)

![(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2415847.png)

![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)